molecular formula C12H16 B8327755 tert-Butylstyrene CAS No. 25338-51-6

tert-Butylstyrene

Cat. No. B8327755
Key on ui cas rn: 25338-51-6
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-UHFFFAOYSA-N
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Patent
US03932549

Procedure details

A catalyst solution was prepared by dissolving 0.05 g of palladium acetate, 0.02 g of cupric acetate and 0.02 g of thallium acetate in 1 ml. of pyridine and adding thereto 10 ml. of acetic acid. Said catalyst solution and 20 ml. of tert-butylbenzene were enclosed in a microbomb having a volume of 100 ml. and ethylene and oxygen were introduced into the bombe in terms of pressure of 10 kg/cm2 and 30 kg/cm2, respectively, from the upper valve. The reaction was carried out at 120°C for 16 hours laying said bomb in an oil bath equipped with a shaking means. tert-Butylstyrene was yielded in a proportion of 1500 %, based on the mole of palladium in the catalyst used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
0.05 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)[CH3:2].[Tl+].[C:6]([C:10]1[CH:15]=CC=CC=1)([CH3:9])([CH3:8])[CH3:7].[CH2:16]=[CH2:17].O=O.[C:20](O)(=O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.N1C=CC=CC=1>[C:6]([CH:10]=[CH:15][C:1]1[CH:2]=[CH:21][CH:20]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
cupric acetate
Quantity
0.02 g
Type
reactant
Smiles
Name
Quantity
0.02 g
Type
reactant
Smiles
C(C)(=O)[O-].[Tl+]
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst solution was prepared
CUSTOM
Type
CUSTOM
Details
equipped with a shaking means

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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